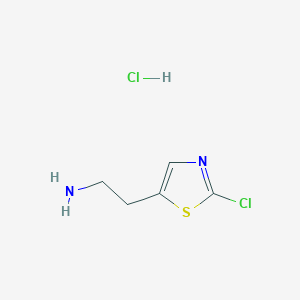

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Overview

Description

The compound “2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a chlorine atom and an ethan-1-amine group attached to the thiazole ring.

Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, which is aromatic and thus provides stability. The chlorine atom is likely to be electronegative, pulling electron density towards itself, and the ethan-1-amine group could potentially form hydrogen bonds .Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic or nucleophilic substitution, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. This compound, for example, is likely to be polar due to the presence of the chlorine atom and the amine group .Scientific Research Applications

Corrosion Inhibition and Material Science

A study conducted by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulations to investigate the corrosion inhibition performances of thiazole derivatives, including structures related to 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, against the corrosion of iron. These investigations highlight the compound's potential in material protection and corrosion prevention technologies Kaya et al., 2016.

Organic Synthesis and Chemical Transformations

Kamila et al. (2012) described the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, starting from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, showcasing the compound's utility in facilitating novel organic synthesis routes Kamila et al., 2012.

Chemical Properties and Applications

Research on the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles by Utinan et al. (1991) and the generation of a library of 4-thiazolidinones utilizing polymer-supported reagents by Ault-Justus et al. (1998) further exemplify the compound's role in the development of new materials and chemicals with potential applications in various industries Utinan et al., 1991; Ault-Justus et al., 1998.

Pharmacological and Biomedical Research

While the initial requirements exclude drug use, dosage, and side effects, it's noteworthy that compounds structurally related to this compound are often studied for their potential pharmacological applications. This includes research into their antimicrobial efficacy, as explored by Patel and Mehta (2006), indicating the broader relevance of such compounds in drug discovery and development Patel and Mehta, 2006.

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, contributing to their broad spectrum of activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Biochemical Analysis

Biochemical Properties

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile compound in biochemical assays. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating cellular signaling pathways. Additionally, this compound can bind to specific protein targets, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while still exerting its biochemical and cellular effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus or adverse effects become prominent. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function. The distribution of this compound within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with specific proteins or lipids. The subcellular localization of this compound can influence its biochemical properties and interactions, thereby modulating its overall cellular effects .

properties

IUPAC Name |

2-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S.ClH/c6-5-8-3-4(9-5)1-2-7;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMQOOLKBSARDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

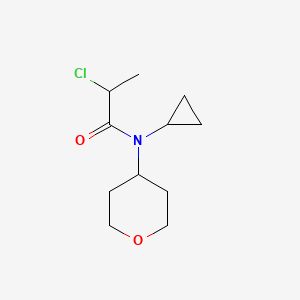

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

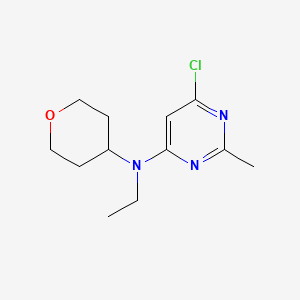

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)